Product packaging for Bis(2-ethylhexyl) phosphite(Cat. No.:CAS No. 3658-48-8)

Bis(2-ethylhexyl) phosphite

Cat. No.: B146843
CAS No.: 3658-48-8
M. Wt: 305.41 g/mol
InChI Key: ZLMKQJQJURXYLC-UHFFFAOYSA-N
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Description

Significance in Organophosphorus Chemistry

Organophosphorus compounds, characterized by their variable oxidation states, multivalency, and metal-binding capabilities, are fundamental in numerous chemical and biological processes. beilstein-journals.org Bis(2-ethylhexyl) phosphite (B83602), a phosphite ester, is a prominent member of this class. ontosight.ai Its structure, featuring a central phosphorus atom bonded to two 2-ethylhexyl groups and one hydrogen atom, imparts distinct properties that are leveraged in various applications. ontosight.ai The compound's reactivity and role as an intermediate in the synthesis of other organophosphorus compounds underscore its importance in advancing the field. beilstein-journals.org

Interdisciplinary Research Landscape

The study of Bis(2-ethylhexyl) phosphite extends beyond traditional chemistry, intersecting with environmental science, material science, and industrial manufacturing. This interdisciplinary approach is crucial for a comprehensive understanding of its lifecycle, from production to its effects on ecosystems and its performance in commercial products.

Chemical Synthesis and Industrial Applications

The synthesis of this compound is a critical area of research, with efforts focused on improving yield and efficiency. One common method involves the reaction of phosphorus trichloride (B1173362) with 2-ethylhexanol. google.com Variations in this process, such as the use of catalysts like aluminum chloride, are being explored to enhance reaction kinetics and product purity. google.com

Industrially, this compound is primarily used as an antioxidant and heat stabilizer in the production of plastics, particularly for polymers like polyvinyl chloride (PVC). ontosight.aijohoku-chemical.com It also finds application as a lubricant additive, in metalworking fluids, and as an intermediate in the synthesis of other chemicals. ontosight.aiulprospector.com Its role as a chemical warfare agent simulant has also been a subject of investigation. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Environmental Science and Ecotoxicology

The widespread use of this compound has prompted research into its environmental fate and toxicological effects. Studies have investigated its potential to cause long-term adverse effects in aquatic environments. scbt.com Research on related compounds like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) indicates that these substances can be ubiquitous in aquatic environments and may pose risks to various organisms. nih.govresearchgate.net For instance, DEHP has been shown to affect the germination rate of wheat and exhibit toxicity to aquatic micro-crustaceans. researchgate.netnih.gov While not directly about this compound, these studies on structurally similar compounds highlight the importance of understanding the ecotoxicological profile of such chemicals.

Material Science and Polymer Stabilization

In material science, this compound is highly valued for its ability to protect polymers from degradation. ontosight.ai It functions as an antioxidant by scavenging free radicals and inhibiting oxidation, thereby preserving the physical and chemical properties of materials like plastics. ontosight.ai This helps to maintain the strength, flexibility, and color of the final product over time. ontosight.ai Research in this area also explores the development of polymer ligand films incorporating organophosphorus compounds for applications such as the extraction of radionuclides. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC16H35O3P nist.gov
Molecular Weight306.42 g/mol nist.govsigmaaldrich.comsigmaaldrich.com
AppearanceColorless liquid ontosight.aiscbt.com
OdorMild alcoholic scbt.com
Density0.916 g/mL at 25 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Refractive Indexn20/D 1.442 chemicalbook.comsigmaaldrich.comsigmaaldrich.com
SolubilitySoluble in organic solvents, limited solubility in water ontosight.aiscbt.com
Flash Point113 °C (closed cup) sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O3P+ B146843 Bis(2-ethylhexyl) phosphite CAS No. 3658-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-ethylhexoxy)-oxophosphanium
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InChI

InChI=1S/C16H34O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1
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InChI Key

ZLMKQJQJURXYLC-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CO[P+](=O)OCC(CC)CCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34O3P+
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DSSTOX Substance ID

DTXSID2044927
Record name Bis(2-ethylhexyl) phosphonate
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Molecular Weight

305.41 g/mol
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Physical Description

Liquid, Colorless liquid; Insoluble in water; [HSDB]
Record name Phosphonic acid, bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) hydrogen phosphite
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Boiling Point

150 °C at 1 mm Hg, Boiling point: 309 °C (Extrapolated)
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Solubility

Insoluble in water, hydrolyzes very slowly; miscible with most common organic solvents
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Density

0.93 g/cu cm at 25 °C
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Vapor Density

Vapor specific gravity: 10.6
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Vapor Pressure

0.000058 [mmHg], 0.000058 mm Hg at 25 °C
Record name Bis(2-ethylhexyl) hydrogen phosphite
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Color/Form

Mobile, colorless liquid

CAS No.

3658-48-8
Record name Bis(2-ethylhexyl) hydrogen phosphite
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Ii. Advanced Synthetic Methodologies and Reaction Mechanisms

Phosphite (B83602) Synthesis Pathways

The formation of bis(2-ethylhexyl) phosphite primarily involves the creation of phosphite ester linkages. This is typically accomplished through direct reactions involving a phosphorus source and 2-ethylhexanol or through multi-step processes involving reactive intermediates.

Direct esterification represents a common and straightforward approach to synthesizing dialkyl phosphites. These methods involve the direct reaction of an alcohol with a phosphorus halide.

The synthesis of H-phosphonates, such as this compound, can be accomplished through the direct substitution reaction of phosphorus trichloride (B1173362) (PCl₃) with an alcohol. mdpi.com In this reaction, 2-ethylhexanol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus trichloride. The reaction proceeds in a stepwise manner, where two molecules of 2-ethylhexanol replace two chlorine atoms on the PCl₃ molecule. The process typically requires the presence of a base or is performed with an excess of the alcohol to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. mdpi.com The careful control of stoichiometry and reaction temperature is crucial to favor the formation of the desired diester over the monoester or triester byproducts.

A related synthesis involves the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol. google.com In one example, 2-ethylhexanol is slowly added to cooled phosphorus oxychloride (0-10°C). google.com The reaction mixture is then stirred for several hours at a slightly elevated temperature (15-25°C) while the HCl gas generated is removed. google.com A final heating step (40-70°C) completes the reaction. google.com Although this example uses POCl₃ to produce a phosphate (B84403) ester, the fundamental steps of alcohol addition, HCl removal, and temperature control are analogous to the process starting from PCl₃ for phosphite synthesis.

An alternative pathway involves the formation of an intermediate, such as an alkyl phosphoryl dichloride, which then reacts further. For instance, 2-ethylhexyl phosphoryl dichloride can be synthesized by reacting 2-ethylhexanol with phosphorus oxychloride. google.com In a typical procedure, cooled 2-ethylhexanol is added to cooled POCl₃ while maintaining the temperature at approximately 15°C. google.com After the addition is complete, the mixture is held at this temperature, followed by a period under reduced pressure to remove the hydrogen chloride byproduct, yielding the 2-ethylhexyl phosphoryl dichloride intermediate in nearly quantitative amounts. google.com This reactive intermediate can then undergo further nucleophilic substitution with another molecule of 2-ethylhexanol to form the final diester product. This multi-step approach allows for greater control over the reaction and can lead to higher purity products.

Composite catalysts, which combine multiple components to achieve synergistic effects, have proven effective in the synthesis of organophosphorus esters. A notable example is a system comprising Aluminum chloride (AlCl₃), an ionic liquid, and ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) for the preparation of bis(2-ethylhexyl) phosphate. google.com In this system, AlCl₃ acts as a Lewis acid catalyst, activating the phosphorus center for nucleophilic attack. google.com The ionic liquid, such as 1-ethyl-3-methylimidazole fluoroform sulphonate, can serve as both a catalyst and a solvent, potentially enhancing reaction rates and simplifying product separation. google.comnih.gov Ammonium vanadate is also included as a component of this composite catalyst. google.com While its precise role in this specific composite is part of a proprietary formulation, ammonium vanadate is known to be an effective catalyst in other organophosphorus reactions, such as the synthesis of α-hydroxyphosphonates. umich.edu The combination of these components creates a highly effective catalytic environment for the esterification reaction. google.com Ionic liquids based on trimethylamine (B31210) and sulfuric acid have also been successfully used as both solvents and catalysts in the synthesis of bis(2-ethylhexyl) terephthalate, demonstrating their utility in esterification reactions involving 2-ethylhexanol. mdpi.commonash.edu

The efficiency of catalytic synthesis is highly dependent on the optimization of reaction parameters, particularly the molar ratios of reactants and the temperature profile. In the synthesis of bis(2-ethylhexyl) phosphate using a composite catalyst, the molar ratio of phosphorus oxychloride to 2-ethylhexanol is a critical parameter, typically maintained in the range of 1:1.5 to 1:2.5. google.com

The temperature profile is carefully controlled throughout the process to maximize yield and minimize side reactions. A typical profile involves:

Initial Addition: The alcohol is added slowly to the phosphorus source and catalyst at a low temperature, often between 0°C and 10°C, to control the initial exothermic reaction. google.com

Stirring and HCl Removal: The temperature is then raised to 15-25°C and held for 1-3 hours while the generated HCl is removed. google.com

Final Reaction: The temperature is further increased to 40-70°C for 1-4 hours to drive the reaction to completion. google.com

This staged temperature approach ensures that each phase of the reaction proceeds under its optimal conditions.

Table 1: Optimized Reaction Conditions for Bis(2-ethylhexyl) Phosphate Synthesis This table is interactive. You can sort and filter the data.

Parameter Value/Range Purpose Reference
Molar Ratio
Phosphorus Oxychloride : 2-Ethylhexanol 1 : (1.5 - 2.5) To ensure complete reaction of the phosphorus source. google.com
Temperature Profile
Dropping Temperature 0 - 10 °C To control the initial exothermic reaction during alcohol addition. google.com
Stirring Temperature 15 - 25 °C To allow the reaction to proceed and for HCl removal. google.com
Final Reaction Temperature 40 - 70 °C To drive the esterification to completion. google.com
Time Profile
Dropping Time 0.5 - 1.5 hours Gradual addition to manage reactivity. google.com
Stirring Time 1 - 3 hours Sufficient time for initial reaction and gas removal. google.com
Final Reaction Time 1 - 4 hours To ensure a high conversion rate. google.com
Catalyst Components
Primary Catalyst AlCl₃ Lewis acid to activate the phosphorus center. google.com
Co-Catalyst/Solvent 1-ethyl-3-methylimidazole fluoroform sulphonate Ionic liquid to enhance reaction rate and aid separation. google.com
Co-Catalyst Ammonium Vanadate (NH₄VO₃) Part of the composite catalyst system. google.com

Intermediate-Based Synthesis

Intermediate-based synthesis routes are crucial in organophosphorus chemistry, allowing for the stepwise construction of the target molecule. In this context, the formation of the dialkyl phosphite itself can be viewed as the creation of a stable intermediate for further functionalization.

PCl₃ + 3 CH₃(CH₂)₃CH(C₂H₅)CH₂OH → [CH₃(CH₂)₃CH(C₂H₅)CH₂O]₂P(O)H + 2 HCl + C₈H₁₇Cl

This reaction proceeds via the stepwise substitution of chloride ions on the phosphorus center by the 2-ethylhexyloxy group. The dialkyl phosphite product, this compound, exists in a tautomeric equilibrium between a trivalent phosphite form and a pentavalent phosphonate (B1237965) form, with the equilibrium lying heavily towards the phosphonate structure. wikipedia.orgdtic.milnih.gov This product is a valuable intermediate for further chemical transformations. mdpi.com

Another significant synthetic route is transesterification, where a different dialkyl phosphite, such as one derived from a more volatile alcohol, is heated with 2-ethylhexanol. wikipedia.org This reversible process can be driven to completion by removing the more volatile alcohol by distillation. wikipedia.org Microwave-assisted alcoholysis of phosphonates has also been shown to be an effective method, often eliminating the need for additives. nih.gov

Once formed, Di-(2-ethylhexyl) phosphite can serve as an intermediate that can undergo further reactions such as chlorination and hydrolysis. The P-H bond in dialkyl H-phosphonates is a site of high reactivity. wikipedia.org For instance, the Atherton-Todd reaction demonstrates a classic transformation where a dialkyl phosphite is treated with a chlorinating agent like carbon tetrachloride in the presence of a base to form a phosphoryl chloride intermediate. This intermediate is then readily hydrolyzed or reacted with other nucleophiles.

A related method for producing dialkyl phosphates involves reacting phosphorus oxychloride (POCl₃) with a primary alcohol, such as 2-ethylhexanol, in the presence of a base like triethylamine (B128534), followed by hydrolysis with steam. organic-chemistry.org This process is designed to yield dialkyl phosphates with high purity, avoiding common trialkyl phosphate impurities. organic-chemistry.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis, improving yields, and controlling the purity of this compound.

The formation of this compound from phosphorus trichloride and 2-ethylhexanol proceeds through a nucleophilic substitution mechanism. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. This process is repeated, substituting the chlorine atoms with alkoxy groups. wikipedia.org

In some related reactions, the mechanism involves the nucleophilic attack of an alcohol's hydroxy group on the trivalent tautomer form (>POH) of a phosphite reagent. acs.org This attack is followed by the elimination of a molecule of alcohol or water. acs.org Computational studies have been used to investigate the phosphite-phosphonate tautomerization, confirming that the equilibrium strongly favors the phosphonate form unless significant electron-withdrawing groups are present on the phosphorus moiety. dtic.mil

Catalysts play a pivotal role in the synthesis of phosphite esters, influencing both the rate of reaction and the selectivity towards the desired product. When reacting PCl₃ with alcohols, amine bases are often used as proton acceptors. wikipedia.org These bases neutralize the hydrogen chloride (HCl) generated during the reaction, which can otherwise cause dealkylation of the phosphite ester product. wikipedia.org The use of a base like pyridine (B92270) or triethylamine can also catalyze the esterification and drive the reaction towards the formation of trialkyl phosphites instead of dialkyl phosphites. wikipedia.org

Modern synthetic methods employ metal-based catalysts to enhance efficiency. For instance, zinc(II) catalysts have been shown to be highly effective for synthesizing phosphite diesters from a phosphonylation reagent and various alcohols, including those that are sterically demanding. rsc.org This catalytic method allows for the consecutive introduction of two different alcohol groups onto the phosphorus center under mild conditions. rsc.org Other catalytic systems, such as those based on palladium, are used for coupling reactions to form P-C bonds in phosphonates. organic-chemistry.org

Catalyst SystemReactantsProduct TypeKey Advantages
Amine Base (e.g., Triethylamine)PCl₃ + AlcoholTrialkyl PhosphiteNeutralizes HCl byproduct, prevents dealkylation. wikipedia.org
Zinc(II) ComplexesPhosphonylation Reagent + AlcoholsPhosphite DiesterEnvironmentally benign, mild conditions, accommodates sterically hindered alcohols. rsc.org
Palladium/XantphosAryl Iodides + Secondary Phosphine OxidesArylphosphonatesEfficient P-C bond formation with low catalyst loading. organic-chemistry.org
No Catalyst (Microwave)Dialkyl H-phosphonates + AlcoholsTransesterified Dialkyl H-phosphonatesShorter reaction times, avoids additives. mdpi.comnih.gov

Controlling side reactions is critical for achieving high yields and purity. A common issue in the synthesis of dialkyl phosphates is contamination with trialkyl phosphate impurities. organic-chemistry.org One effective strategy to avoid this is a two-step process involving the reaction of phosphorus oxychloride with the alcohol, followed by a specific hydrolysis step using steam, which prevents the formation of the trialkyl phosphate. organic-chemistry.org

In the synthesis from PCl₃ and alcohol, a key side reaction is the dealkylation of the phosphite ester by the generated HCl. wikipedia.org This can be mitigated by conducting the reaction in the presence of a base to scavenge the HCl. wikipedia.org When using transesterification methods, reaction conditions must be strictly controlled to prevent complete transesterification if a mixed phosphite is the desired product. mdpi.com In the synthesis of cyclic H-phosphonates, unwanted side reactions such as the formation of spirophosphoranes can occur, but these can often be suppressed by adjusting reactant ratios and working under dilute conditions. mdpi.com

Side Reaction/ImpurityCauseControl Method
Trialkyl phosphate formationOver-esterificationControlled hydrolysis (e.g., with steam) after initial reaction. organic-chemistry.org
Dealkylation of phosphite esterReaction with HCl byproductAddition of a base (e.g., triethylamine) to neutralize HCl. wikipedia.org
Spirophosphorane formationOverreaction with diolsIncreasing the ratio of the phosphonating reagent and using dilute conditions. mdpi.com
Formation of mixed by-productsIncomplete transesterificationPrecise control of reaction time, temperature, and reactant stoichiometry. researchgate.net

Iii. Analytical Characterization and Spectroscopic Studies of Bis 2 Ethylhexyl Phosphite

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of bis(2-ethylhexyl) phosphite (B83602), offering a non-destructive means to probe its molecular framework.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of bis(2-ethylhexyl) phosphite displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nist.gov These spectral fingerprints are invaluable for confirming the compound's identity and assessing its structural integrity.

Key vibrational frequencies observed in the IR spectrum of this compound include:

P-H Stretching: A prominent band typically appears in the region of 2400-2300 cm⁻¹, which is characteristic of the P-H bond in phosphite esters.

C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ range are attributed to the stretching vibrations of the numerous C-H bonds within the two 2-ethylhexyl groups.

P=O Stretching: The presence of a strong band around 1250-1200 cm⁻¹ can indicate the P=O stretching vibration, which may be present due to the tautomeric equilibrium with the corresponding phosphonate (B1237965) form.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkages give rise to strong bands in the 1040-1000 cm⁻¹ region.

C-H Bending: Bending vibrations of the CH₂ and CH₃ groups are observed in the 1465-1380 cm⁻¹ range.

Vibrational Mode Typical Wavenumber (cm⁻¹)
P-H Stretch2400-2300
C-H Stretch (Aliphatic)2960-2850
P=O Stretch1250-1200
P-O-C Stretch1040-1000
C-H Bend (CH₂/CH₃)1465-1380

This table presents typical IR absorption ranges for the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are all employed for a complete structural assignment. organicchemistrydata.org

¹H NMR: The proton NMR spectrum of this compound shows a complex pattern of signals corresponding to the various protons in the 2-ethylhexyl chains. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and phosphorus atoms. Key features include:

Multiplets in the range of 0.8-1.0 ppm for the terminal methyl (CH₃) protons.

A complex series of multiplets between 1.2-1.7 ppm arising from the methylene (B1212753) (CH₂) and methine (CH) protons of the alkyl chains.

A multiplet around 3.8-4.1 ppm corresponding to the methylene protons (OCH₂) directly attached to the phosphite oxygen atoms.

A characteristic doublet for the proton directly bonded to the phosphorus atom (P-H), typically found at a much higher chemical shift (downfield), often in the range of 6.5-7.0 ppm, with a large coupling constant (J_P-H) of several hundred Hertz.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom in the 2-ethylhexyl group. The chemical shifts are influenced by their proximity to the electron-withdrawing oxygen and phosphorus atoms. researchgate.net Typical chemical shift ranges are:

Signals for the methyl carbons (CH₃) appearing at the most upfield positions (lowest ppm values).

A series of signals for the methylene (CH₂) and methine (CH) carbons of the alkyl chains in the intermediate region.

A downfield signal for the carbon of the methylene group (OCH₂) bonded to the oxygen atom, typically in the range of 60-70 ppm, which may be split due to coupling with the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. spectrabase.com For this compound, the ³¹P NMR spectrum typically exhibits a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this peak is highly dependent on the oxidation state and coordination of the phosphorus atom. In its phosphite form (P(III)), the chemical shift is expected in a specific region, while the presence of its tautomer, the H-phosphonate form (P(V)), would result in a signal at a different characteristic chemical shift. mdpi.com The signal is often a doublet due to coupling with the directly attached proton.

Nucleus Typical Chemical Shift (δ) Range (ppm) Key Features
¹H0.8 - 7.0Multiplets for alkyl protons, downfield doublet for P-H proton.
¹³C10 - 70Distinct signals for each carbon in the 2-ethylhexyl group.
³¹PVariesA single resonance, often a doublet, characteristic of the phosphite/phosphonate environment.

This table summarizes the expected NMR spectral characteristics for this compound.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. nist.gov

For this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed. nist.govufz.de The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (306.42 g/mol ). nist.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound include the loss of one or both of the 2-ethylhexyl groups, as well as cleavages within the alkyl chains. The observation of fragment ions corresponding to the 2-ethylhexyl cation (m/z 113) and protonated phosphoric acid fragments can help to confirm the structure.

Ion m/z (Mass-to-Charge Ratio) Identity
[C₁₆H₃₅O₃P]⁺306.42Molecular Ion
[C₈H₁₇]⁺113.132-Ethylhexyl fragment
VariousVariousFragments from cleavage of P-O and C-C bonds

This table shows the expected molecular ion and a key fragment ion for this compound in mass spectrometry.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organophosphorus compounds. wmich.edu Method development for this compound involves the optimization of several parameters to achieve good resolution, sensitivity, and reproducibility.

Reverse-phase HPLC (RP-HPLC) is a common mode of chromatography for the analysis of moderately polar to nonpolar compounds like this compound. ijcmas.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The development of an RP-HPLC method for this compound involves the careful selection of the mobile phase composition. sielc.com A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. researchgate.netchromatographyonline.com The ratio of the organic solvent to water is adjusted to control the retention time of the analyte. A higher proportion of the organic solvent will decrease the retention time, while a lower proportion will increase it.

For improved peak shape and to control the ionization state of the analyte, a small amount of an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.com Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer (LC-MS), as it is volatile. sielc.com The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (the mobile phase composition is changed during the run) to achieve optimal separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the phosphite group provides some UV absorbance, or more selectively and sensitively with a mass spectrometer. researchgate.netmdpi.com

Parameter Typical Conditions
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Modifier Phosphoric acid or Formic acid
Detection UV or Mass Spectrometry (MS)

This table outlines typical parameters for the RP-HPLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry (MS) Compatible Applications in HPLC

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of organophosphorus compounds. While specific, detailed HPLC-MS application notes for this compound are not extensively documented in publicly available literature, the methodology for the closely related compound, Bis(2-ethylhexyl) phosphate (B84403), provides a strong inferential framework. For MS-compatible applications, the mobile phase composition is critical. Non-volatile buffer salts or acids, such as phosphoric acid, must be substituted with volatile alternatives like formic acid to ensure compatibility with the mass spectrometer's ionization source. sielc.comsielc.com

A typical reverse-phase HPLC method for a related compound involves a gradient elution with acetonitrile and water, which can be adapted for this compound. sielc.comsielc.com The use of formic acid as a mobile phase additive helps in protonation of the analyte, facilitating its detection in positive ion mode mass spectrometry.

Furthermore, this compound has been identified as a supported liquid membrane (SLM) for the electromembrane extraction (EME) of drugs from biological samples like human plasma. sigmaaldrich.com EME is a sample preparation technique often coupled with HPLC-MS for the final analysis. In this context, HPLC-MS serves as the determinative step to quantify the extracted analytes, demonstrating an indirect but vital application in which the phosphite's unique properties are leveraged.

Table 1: Illustrative HPLC-MS Parameters for Organophosphorus Compound Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detector Tandem Mass Spectrometer (MS/MS)

This table represents typical starting conditions for method development for compounds similar to this compound and is not from a specific cited study on this exact molecule.

Gas Chromatography (GC) Analysis

Gas Chromatography (GC) is another principal technique for the analysis of semi-volatile organic compounds like this compound. The suitability of GC for this compound is confirmed by the availability of its electron ionization mass spectrum in databases such as the NIST WebBook. nist.gov This indicates that the compound is sufficiently volatile and thermally stable to pass through a GC system without significant degradation. GC is often coupled with a mass spectrometer (GC-MS), which allows for definitive identification based on the compound's mass spectrum and retention time.

While specific peer-reviewed analytical methods detailing the GC analysis of this compound are scarce, a general method can be outlined based on its physical properties. A non-polar or mid-polarity capillary column would be appropriate, and the temperature program would be designed to elute the compound in a reasonable timeframe while ensuring good peak shape.

Table 2: Representative GC-MS Analytical Conditions

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow ~1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C

This table provides a hypothetical, yet standard, set of parameters for the GC-MS analysis of a semi-volatile organophosphorus compound like this compound. It is based on general practices rather than a specific publication on this compound.

Thermochemical and Thermodynamic Investigations

The study of the thermochemical and thermodynamic properties of this compound is essential for understanding the driving forces behind its reactivity and its interactions in processes like solvent extraction.

Calorimetric Studies (e.g., Isothermal Titration Microcalorimetry)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a chemical interaction, providing a complete thermodynamic profile (ΔH, ΔG, ΔS, and Kₐ) in a single experiment. nih.govacs.orgwikipedia.org This method has proven invaluable for studying adsorption processes and intermolecular interactions in solution. nih.govacs.org

While direct ITC studies on this compound are not prominently featured in the literature, the technique has been successfully applied to investigate the thermodynamics of other organophosphorus compounds. nih.govacs.org For instance, ITC has been used to explore the adsorption of organophosphorus agrochemicals onto metal-organic frameworks (MOFs), yielding critical data for the design of new sorbent materials. nih.govacs.org In such an experiment, the organophosphorus compound is titrated into a solution containing the interacting material, and the resulting heat changes are meticulously measured. wikipedia.org This methodology could be readily applied to study the interactions of this compound with metal ions, complexing agents, or surfaces.

Determination of Enthalpies of Extraction and Distribution Reactions

The enthalpy of extraction (ΔH) is a key thermodynamic parameter that quantifies the heat change associated with the transfer of a solute from an aqueous phase to an organic phase. This value is crucial for optimizing solvent extraction processes used in hydrometallurgy and chemical separations.

Investigations into the mass-transfer kinetics of Europium (Eu³⁺) and Americium (Am³⁺) in a system containing this compound, n-dodecane, NaCl, and HCl have been performed. sigmaaldrich.com Such kinetic studies are intrinsically linked to the thermodynamics of the extraction reaction. The rate of metal ion transfer across the liquid-liquid interface is governed by the energy barriers of the extraction mechanism, which includes the enthalpy of the reaction.

A powerful method for directly determining these enthalpies is two-phase isothermal titration calorimetry. This technique has been demonstrated for the closely related extractant Bis(2-ethylhexyl) phosphoric acid (HDEHP), where the enthalpy of extraction for lanthanide ions was determined by titrating the aqueous metal solution into the organic phase containing the extractant. The resulting heat flow directly corresponds to the enthalpy of the distribution reaction. This approach provides a more direct and often more accurate measurement than the traditional van't Hoff method, which relies on measuring equilibrium constants at different temperatures.

Iv. Coordination Chemistry and Ligand Properties of Bis 2 Ethylhexyl Phosphite

Ligand Design and Steric/Electronic Properties

The behavior of Bis(2-ethylhexyl) phosphite (B83602) as a ligand is fundamentally linked to the interplay between the steric hindrance imposed by its alkyl groups and the electronic nature of the phosphorus center. Dialkyl phosphites like BEHP exist in a tautomeric equilibrium between the trivalent phosphite form, P(OR)₂(OH), and the pentavalent phosphonate (B1237965) form, HP(O)(OR)₂. For most dialkyl phosphites, the equilibrium lies significantly toward the phosphonate tautomer, which features a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus (P-H). mdpi.comcore.ac.uk This equilibrium is pivotal to its coordination behavior, as the phosphite form can act as a P-donor ligand through its lone pair, while the more stable phosphonate form typically coordinates to metal ions through the oxygen atom of the P=O group. mdpi.comcore.ac.uk

The most prominent feature of BEHP is the presence of two long, branched 2-ethylhexyl chains. These groups impart significant steric bulk and are crucial in defining the ligand's coordination geometry and its solubility characteristics.

Steric Hindrance: The branched nature of the 2-ethylhexyl groups creates substantial steric crowding around the phosphorus center. This bulk can influence the number of ligand molecules that can coordinate to a metal center and the stability of the resulting complex.

Conformation: Quantum chemical studies on the phosphonate tautomer, bis(2-ethylhexyl) phosphonate, have calculated the most stable conformation of the molecule. In this state, the two long alkyl chains are oriented in a V-shape, with the ends of the chains positioned approximately 14 angstroms apart. mdpi.com This defined spatial arrangement plays a role in the formation of organized structures during metal complexation and extraction.

Solubility: The long alkyl chains render the molecule highly lipophilic, ensuring its high solubility in nonpolar organic solvents like kerosene (B1165875) and n-dodecane, which is a critical property for its application in solvent extraction systems. nist.gov

Table 1: Physicochemical and Structural Properties of Bis(2-ethylhexyl) phosphite.

The properties of BEHP as a ligand can be understood by comparing it with other organophosphorus compounds, such as other dialkyl phosphites and phosphonites.

Electronic Effects: The tautomeric equilibrium between the P(III) and P(V) forms is highly influenced by the electronic nature of the substituents on the phosphorus atom. core.ac.uk Alkyl groups, like the 2-ethylhexyl groups in BEHP, are electron-donating. This property stabilizes the pentavalent phosphonate [P(V)] form, making it the dominant species. In contrast, phosphites with electron-withdrawing substituents would show a greater proportion of the trivalent phosphite [P(III)] tautomer. core.ac.uk

Acidity and Extraction Capability: Compared to dialkyl phosphoric acids such as D2EHPA, dialkyl phosphites like BEHP are significantly weaker acids. The extraction of metal ions by acidic organophosphorus reagents often proceeds via a cation-exchange mechanism, where the acidic proton of the extractant is exchanged for a metal ion. mdpi.com The higher acidity of phosphoric acids generally makes them more powerful extractants than the corresponding phosphites or phosphonates. mdpi.com

Phosphonites: Dialkyl phosphonites (RP(OR')₂) differ from dialkyl phosphites (HP(O)(OR)₂) in that they have an alkyl or aryl group directly bonded to the phosphorus atom instead of a hydrogen atom. This makes them stronger Lewis bases and often more effective ligands in catalytic applications where direct P-metal bonding is crucial.

Metal Complexation Studies

This compound is known to form complexes with various metal ions, and its primary application in this area is in the field of solvent extraction for the separation of metals, particularly lanthanides and actinides.

The formation of metal complexes with BEHP is governed by its dominant phosphonate tautomer. Coordination typically occurs through the lone pair of electrons on the phosphoryl oxygen atom, which acts as a Lewis base, donating electron density to the metal cation. This mode of bonding is common for neutral organophosphorus extractants. While less common, the trivalent phosphite tautomer could theoretically coordinate to a soft metal center directly through the phosphorus atom.

Investigations into the mass-transfer kinetics of Europium (Eu³⁺) and Americium (Am³⁺) have been conducted using a system containing this compound dissolved in n-dodecane. nist.gov Such studies are fundamental to understanding the formation and stability of the metal-ligand complexes that are responsible for the extraction process.

The primary application of BEHP in coordination chemistry is as an extractant in liquid-liquid extraction processes. Its high solubility in organic solvents and its ability to selectively complex with metal ions make it suitable for separating valuable or radioactive metals from aqueous solutions.

The mechanism of metal ion extraction by BEHP is generally believed to be a solvation or cation exchange mechanism, depending on the conditions and the specific tautomer involved.

Solvation Mechanism: In this mechanism, the neutral phosphonate tautomer, [(RO)₂P(O)H], coordinates to the metal ion (Mⁿ⁺), often displacing water molecules from the metal's primary coordination sphere. The extraction process can be represented by the following general equilibrium:

Mⁿ⁺(aq) + nNO₃⁻(aq) + m(RO)₂P(O)H(org) ⇌ M(NO₃)ₙ·[ (RO)₂P(O)H ]ₘ(org)

Here, the entire neutral metal salt is solvated by molecules of the organophosphorus ligand, transferring it into the organic phase. The bulky 2-ethylhexyl groups facilitate this transfer by creating a lipophilic exterior around the complexed metal ion.

Cation-Exchange Mechanism: Although less favorable than with phosphoric acids, a cation-exchange mechanism could occur if the P(III) phosphite tautomer, (RO)₂POH, participates. In this scenario, the proton from the hydroxyl group is exchanged for a metal ion. This mechanism is generally more efficient with more acidic extractants.

The study of Eu³⁺ and Am³⁺ transport kinetics in a BEHP-containing system points to its utility in nuclear waste partitioning, where the separation of trivalent lanthanides from actinides is a significant challenge. nist.gov The efficiency and selectivity of such separations depend on the subtle differences in the stability and stoichiometry of the complexes formed with different metal ions.

Table 2: Investigated Applications of this compound in Metal Ion Extraction.

Table of Compounds

Applications in Metal Ion Extraction and Separation

Selective Extraction of Specific Metal Ions (e.g., Rare Earth Elements, Uranium, Beryllium, Indium, Cobalt, Lanthanum, Bismuth)

Bis(2-ethylhexyl) phosphoric acid (D2EHPA) is a highly effective and widely utilized extractant in hydrometallurgy for the selective separation and recovery of various metal ions from aqueous solutions. Its efficacy stems from its ability to form stable complexes with metal cations, facilitating their transfer from an aqueous phase to an immiscible organic phase. The selectivity of D2EHPA towards different metal ions can be finely tuned by controlling experimental conditions such as pH, extractant concentration, and the composition of both the aqueous and organic phases.

Rare Earth Elements (REEs) D2EHPA is a cornerstone in the commercial separation of rare earth elements due to its high separation factors. It demonstrates a preferential extraction of heavier rare earth elements (HREEs) over light rare earth elements (LREEs) in acidic media. scirp.org This property allows for the development of multi-stage extraction processes to separate these valuable elements from each other. For instance, in a study using a pregnant leach solution from apatite ore, D2EHPA in kerosene was used in a two-stage process. In the first stage, over 90% of HREEs were extracted, while more than 95% of LREEs remained in the raffinate. scirp.org The LREEs were subsequently extracted in a second stage by adjusting the pH. scirp.org The choice of diluent also impacts extraction efficiency, with kerosene showing better performance than toluene (B28343) or cyclohexane. scirp.org Chromatographic separations using D2EHPA coated on a solid support have also proven effective for separating microgram quantities of lanthanides, with separation factors averaging 2.6 for adjacent rare earths. osti.gov

Uranium D2EHPA is employed in the recovery of uranium from various sources, including phosphoric acid produced from phosphate (B84403) rock, which is a significant unconventional uranium resource. world-nuclear.org The extraction of Uranium(VI) has been studied using D2EHPA in gels prepared by swelling styrene (B11656) divinylbenzene. chimia.chresearchgate.net Research has also explored polymer ligand films (PLFs) incorporating diphosphonic acid analogues for uranium extraction, demonstrating the versatility of organophosphorus ligands in different material formats. lanl.gov In some processes, D2EHPA is used in synergistic mixtures with other extractants to enhance extraction. chimia.chresearchgate.net

Beryllium The solvent extraction of beryllium from sulfate (B86663) liquors, often derived from beryl (B75158) concentrates, is effectively achieved using D2EHPA dissolved in kerosene. osti.gov This method allows for the production of high-grade beryllium products. osti.gov The process involves contacting an acidic leach solution (preferably pH 0.4 to 2) containing beryllium ions with the D2EHPA-kerosene solvent, which extracts the beryllium from the aqueous phase. google.com Subsequent stripping steps are then used to recover the beryllium from the loaded organic phase. google.com

Indium D2EHPA is recognized as a superior extractant for recovering indium from acidic solutions, such as those from processing indium tin oxide (ITO) waste from LCD screens. proquest.comscispace.com It exhibits a high loading capacity and good selectivity for indium over many impurity metals. scispace.com The extraction of indium is highly dependent on conditions like pH, temperature, and extractant concentration. For example, increasing the D2EHPA concentration from 0.1 M to 0.25 M can boost indium extraction from 70% to over 95%. proquest.com From sulfuric acid media, D2EHPA can extract both indium and tin, but indium can be selectively stripped from the loaded organic phase using hydrochloric acid. scispace.com

Cobalt D2EHPA is widely used for the separation of cobalt from nickel in sulfate media, a critical step in refining processes for battery materials and superalloys. researchgate.netscispace.com The extraction is pH-dependent, and D2EHPA is often used as a dimer in nonpolar solvents like kerosene. nih.gov This dimer reacts with Co(II) ions at the aqueous-organic interface to form a Co-D2EHPA complex, which is then carried into the organic phase. nih.gov The nature of the diluent affects the extracted species; for instance, in non-polar solvents like toluene and cyclohexane, the extracted species is identified as CoL2·2HL, while in polar solvents like 1-octanol, it is CoL2 (where L represents the deprotonated D2EHPA monomer). researchgate.net

Lanthanum As a representative light rare earth element, lanthanum's extraction behavior has been studied extensively. The kinetics of lanthanum(III) extraction from a chloride medium by D2EHPA show that the process is controlled by a combination of diffusion and chemical reactions at the interface. researchgate.net Ionic liquids have been investigated as alternative diluents to conventional organic solvents, showing more than three times greater extractability for lanthanide ions, including lanthanum, compared to hexane. researchgate.net The complexation of D2EHPA with lanthanides like La(III) has been shown to form complexes with a stoichiometry of LnA3·(HA)1or2 in low pH regions. acs.org

Bismuth The decay of certain radioisotopes used in targeted alpha therapy, such as Actinium-225, produces Bismuth-213. rsc.org The separation of the bismuth daughter from its parent actinide is crucial. Studies using surrogate elements have shown that D2EHPA-modified materials can effectively separate Bismuth(III) from Lanthanum(III) (a surrogate for Ac(III)). The sorption of Bi(III) onto D2EHPA-modified activated carbon is significant even at low pH (pH > 0.9), whereas La(III) sorption is favored at a higher pH, allowing for their selective separation. rsc.org

Table 1: Summary of Extraction Conditions for Various Metal Ions with D2EHPA

Metal IonAqueous MediumOrganic PhaseKey FindingsReference
Rare Earths (HREEs vs LREEs)1 M Sulfuric Acid1.8 M D2EHPA in Kerosene>90% HREEs extracted, while >95% LREEs remained in raffinate. scirp.org
Indium(III)1 M Sulfuric Acid0.25 M D2EHPA in KeroseneQuantitative extraction of Indium. Can be selectively stripped with 1 M HCl. proquest.com
Cobalt(II)Sulfate medium0.030 mol L⁻¹ D2EHPA in KeroseneOptimum carrier concentration for transport in a multidropped liquid membrane system. nih.gov
Beryllium(II)Sulfate leach liquorD2EHPA in KeroseneEffective for selective extraction and purification from ores. osti.gov
Lanthanum(III)Chloride mediumD2EHPA in Sulfonated KeroseneExtraction process is controlled by diffusion and interfacial chemical reactions. researchgate.net
Bismuth(III) vs Lanthanum(III)Nitrate mediumD2EHPA-modified activated carbonBi(III) sorption is high at pH > 0.9, while La(III) requires higher pH, enabling separation. rsc.org
Role in Homogeneous Liquid-Liquid Extraction Systems

Homogeneous liquid-liquid extraction is an advanced separation technique that utilizes solvent systems with temperature-dependent miscibility. In this method, the extractant and the aqueous phase are initially a single homogeneous phase at one temperature, facilitating rapid complexation. A subsequent change in temperature induces phase separation, allowing for the easy collection of the metal-loaded extractant phase.

Ionic liquids based on the bis(2-ethylhexyl)phosphate anion have been developed that exhibit thermomorphic behavior in water, showing a lower critical solution temperature (LCST). rsc.org These ionic liquids are miscible with water at a lower temperature and form a two-phase system upon heating. This property makes them highly suitable for the homogeneous liquid-liquid extraction of metal ions, such as first-row transition metals. rsc.org This approach offers a more efficient and potentially more environmentally friendly alternative to conventional liquid-liquid extraction, which often requires vigorous mixing to overcome mass transfer limitations between two immiscible phases.

Use as an Ion Exchanger in Hybrid Materials

Beyond its use in liquid-liquid extraction, D2EHPA can be incorporated into solid matrices to create hybrid materials that function as ion exchangers. These materials combine the selectivity of the liquid extractant with the ease of handling of a solid sorbent.

One approach involves impregnating or modifying solid supports, such as activated carbon, with D2EHPA. rsc.org This creates a material with active phosphate groups on its surface that can selectively adsorb metal ions from a solution. For example, D2EHPA-modified activated carbon has been successfully used to study the sorption and separation of La(III) and Bi(III). rsc.orgresearchgate.net Another example is the synthesis of a hybrid ion-exchange material by combining a surfactant, sodium bis(2-ethylhexyl) sulfosuccinate, with cerium (IV) phosphate, demonstrating the development of novel materials for selective ion uptake. daneshyari.com These hybrid materials are advantageous for applications where dispersion of an organic phase is undesirable and can be used in packed columns for continuous separation processes, analogous to traditional ion-exchange chromatography. mdpi.com

V. Environmental Fate and Degradation of Bis 2 Ethylhexyl Phosphite

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For bis(2-ethylhexyl) phosphite (B83602), the key abiotic degradation routes are hydrolysis, photodegradation, and oxidation.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for esters of phosphorous acid like bis(2-ethylhexyl) phosphite. The rate and mechanism of hydrolysis are highly dependent on the pH of the surrounding medium.

Trialkyl phosphites undergo hydrolysis in alkaline solutions at a rate several hundred times faster than their corresponding phosphate (B84403) counterparts. acs.org Conversely, under acidic conditions, the hydrolysis of phosphites is remarkably faster, occurring approximately 10¹² times more rapidly than that of phosphates. acs.org Dialkyl phosphites, which exist in equilibrium with their tautomeric form, dialkyl hydrogen phosphonates, exhibit even more rapid hydrolysis in alkaline environments, estimated to be over 100,000 times faster than the corresponding triesters. acs.org This enhanced reactivity is thought to proceed through the formation of a metaphosphite intermediate. acs.org

Computational studies modeling the hydrolysis of alkyl and aryl phosphites have explored the thermodynamic favorability of different pathways under acidic, basic, and neutral conditions. winona.edu These models indicate that both acidic and basic conditions provide more favorable pathways for hydrolysis compared to neutral conditions, as the hydronium and hydroxide (B78521) ions act as catalysts. winona.edu The mechanism of hydrolysis can involve either cleavage of the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. acs.org

Table 1: Comparative Hydrolysis Rates of Phosphites and Phosphates

ConditionRelative Hydrolysis Rate (Phosphite vs. Phosphate)
Acidic~10¹² times faster
Alkaline (Trialkyl)Several hundred times faster
Alkaline (Dialkyl)>10⁵ times faster than triesters
Data sourced from Westheimer et al., 1988. acs.org

Photodegradation, the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun, can be another important abiotic degradation pathway for organic compounds in the environment. For many organic pollutants in surface waters, photolysis is a major abiotic degradation process. nih.gov

While specific studies on the photodegradation of this compound are limited, research on other organophosphorus compounds, particularly pesticides, provides insights into potential transformation processes. The rate of photodegradation is influenced by factors such as the intensity of sunlight, the presence of photosensitizing agents in the water (like humic acids or nitrate), and the pH of the water. nih.gov For instance, the photodegradation of some compounds is observed to be faster at higher pH values. nih.gov

The process of photodegradation can involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment. geoscienceworld.org The degradation of organophosphorus insecticides on solid surfaces, such as soil particles, is thought to involve the photoinduced homolytic cleavage of a bond to produce radicals. nih.gov

Oxidation is a chemical process that involves the loss of electrons. Organophosphites, such as this compound, can be oxidized to their corresponding organophosphate esters. wikipedia.org This transformation is a significant environmental fate process.

A notable pathway for the oxidation of organophosphite antioxidants is their reaction with atmospheric ozone (O₃). scholaris.ca This reaction can occur in the dark and represents an indirect source of environmental organophosphate esters. scholaris.ca The reactivity of different organophosphite antioxidants with ozone can vary depending on their chemical structure. scholaris.ca In addition to ozone, other environmental oxidants like singlet oxygen, alkylperoxyl radicals, and hydrogen peroxide can also contribute to the oxidation of organophosphorus compounds. geoscienceworld.org

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for the removal of many synthetic chemicals from the environment.

The biodegradation of organophosphorus compounds is a primary mechanism for their breakdown and detoxification in many soil and water systems. scielo.org.mxoup.com Numerous bacterial and some fungal species have been isolated that can degrade a wide range of organophosphorus compounds. oup.comoup.com The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the availability of other nutrients. nih.gov

In soils, the persistence of organophosphorus pesticides can be significantly reduced by microbial activity. geoscienceworld.org However, factors such as sorption to soil particles can make these compounds less available for microbial metabolism, potentially increasing their persistence. geoscienceworld.org In aquatic environments, microorganisms also play a key role in the degradation of these compounds. nih.gov

The microbial degradation of organophosphorus compounds typically begins with a hydrolysis step, catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase. oup.comoup.comnih.gov These enzymes cleave the ester bonds (P-O-alkyl or P-O-aryl), which is often the most significant step in the detoxification of these compounds. oup.com

For this compound, the initial step in its biodegradation is expected to be the hydrolysis of the two ester linkages, releasing 2-ethylhexanol and phosphorous acid. The resulting phosphorous acid (a phosphite) can then be oxidized by various microorganisms to phosphate, which is a readily available nutrient. mdpi.commsu.ru The 2-ethylhexanol would likely be further metabolized by the microorganisms as a carbon and energy source.

Some bacteria possess the C-P lyase enzyme complex, which is capable of cleaving the carbon-phosphorus bond found in phosphonates. mdpi.commsu.ru While this compound is a phosphite ester and not a phosphonate (B1237965), the ability of microorganisms to metabolize various forms of phosphorus highlights their adaptability in utilizing different organophosphorus compounds. The complete mineralization of organophosphorus compounds by microorganisms can lead to the formation of carbon dioxide, water, and inorganic phosphate. nih.gov

Enzyme-Mediated Hydrolysis and Metabolism

The enzymatic breakdown of organophosphorus (OP) compounds is a critical pathway for their detoxification and degradation in biological systems and the environment. While specific research on the enzymatic hydrolysis of this compound is limited, the metabolism can be inferred from the extensive studies on related organophosphorus esters and structurally analogous compounds.

Microbial enzymes, in particular, have demonstrated the capacity to degrade various harmful organophosphorus compounds found in pesticides and nerve agents. nih.gov The primary enzymes involved in this process are phosphotriesterases (PTEs), which are also known as organophosphate hydrolases (OPH). nih.govmdpi.com These enzymes are found in a wide range of microorganisms, as well as in animals and plants, and they function by catalyzing the hydrolysis of the phosphoester bonds (P-O, P-S, P-F) within these molecules. mdpi.com

The mechanism of degradation by PTEs involves a nucleophilic attack on the central phosphorus atom of the organophosphate molecule. mdpi.com For this compound, this enzymatic action would lead to the cleavage of its two ester linkages. This hydrolysis reaction is expected to yield two molecules of 2-ethylhexanol and phosphorous acid as the final products.

Further insight can be gained from the well-documented enzymatic degradation of the structurally similar plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP). Although DEHP is a phthalate ester and not a phosphite ester, it shares the same bis(2-ethylhexyl) ester groups. Studies have shown that various microbial consortia and specific enzymes readily hydrolyze DEHP. nih.govplos.org The initial step in DEHP metabolism is its hydrolysis into mono(2-ethylhexyl) phthalate (MEHP) and one molecule of 2-ethylhexanol. nih.gov The released alcohol, 2-ethylhexanol, is then subject to further degradation, often being converted to 2-ethylhexanoic acid before entering central metabolic pathways. nih.gov This analogous breakdown of the 2-ethylhexyl ester linkage in DEHP supports the proposed hydrolytic pathway for this compound.

The table below summarizes the key enzymes involved in the degradation of related organophosphorus compounds and the expected metabolic pathway for this compound based on available research.

Table 1: Enzymes and Metabolic Pathways for Organophosphorus Compounds

This table includes data on enzymes known to degrade organophosphorus compounds and analogous phthalates to infer the metabolic fate of this compound.

Enzyme ClassSpecific EnzymesSubstrate(s) / AnaloguePrimary MetabolitesOrganism Type
Phosphotriesterases (PTEs) Organophosphate Hydrolase (OPH), OpdAOrganophosphate Pesticides (e.g., Paraoxon, Parathion)Diethyl phosphate, p-nitrophenolMicrobial (e.g., Brevundimonas diminuta, Agrobacterium radiobacter)
Phosphotriesterases (PTEs) Methyl Parathion Hydrolase (MPH)Methyl ParathionDimethyl phosphate, p-nitrophenolMicrobial
Esterases / Hydrolases (Inferred for this compound)This compoundMono(2-ethylhexyl) phosphite, 2-Ethylhexanol, Phosphorous Acid(Inferred)
Carboxylesterases Cholesterol Esterase (CEase)Di(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP), 2-EthylhexanolMammalian (Porcine, Bovine)
Microbial Hydrolases VariousDi(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP), 2-EthylhexanolMicrobial (e.g., Gordonia sp., Rhodococcus sp.)

Vi. Ecotoxicological Implications and Environmental Risk Assessment of Bis 2 Ethylhexyl Phosphite

Ecotoxicity to Aquatic and Terrestrial Organisms

The release of BEHP into the environment can pose risks to a variety of organisms. While specific data for BEHP is limited, the broader class of OPEs has been shown to exhibit toxicity towards aquatic and terrestrial life.

In fish, such as the rainbow trout (Salmo gairdneri), organophosphate compounds are known to cause a range of adverse effects. Studies on certain organophosphate insecticides have demonstrated impacts on enzymatic and hematologic parameters in rainbow trout, including the inhibition of brain acetylcholinesterase activity pensoft.net. While a study on the acute toxicity of fourteen phthalate (B1215562) esters to rainbow trout was conducted, specific results for individual compounds are not detailed in the available abstract ntis.gov. It is important to note that the toxicity of OPEs can differ significantly based on their specific chemical structure tandfonline.com.

It is crucial to conduct specific studies on Bis(2-ethylhexyl) phosphite (B83602) to determine its precise effects on these and other key aquatic species.

The potential for a chemical to accumulate in organisms (bioconcentration) and increase in concentration at higher trophic levels (biomagnification) is a key factor in its environmental risk. For organophosphate esters, hydrophobicity, as indicated by the octanol-water partition coefficient (Log Kow), is a significant factor influencing bioaccumulation canada.ca. Hydrophobic OPEs are more likely to be bioaccumulated and biomagnified in aquatic ecosystems epa.gov.

While specific bioconcentration factor (BCF) and biomagnification factor (BMF) values for Bis(2-ethylhexyl) phosphite are not well-documented, studies on other OPEs suggest a varied potential. For example, some OPEs have shown low BCFs in organisms like Daphnia magna, suggesting limited bioconcentration from water canada.ca. However, other studies have indicated that certain OPEs can biomagnify in marine food webs cincinnatichildrens.org. The bioaccumulation of OPEs is not solely dependent on their hydrophobicity but is also influenced by the organism's metabolism and exposure pathways researchgate.net.

The degradation of similar compounds, like Di(2-ethylhexyl) phthalate (DEHP), can be slow in sediments under low oxygen conditions, which could increase the potential for bioaccumulation in benthic organisms canada.ca.

Table 1: General Bioaccumulation Potential of Selected Organophosphate Esters

CompoundOrganismExposure RouteKey Finding
Tris(2-chloroethyl) phosphate (B84403) (TCEP)Daphnia magnaWaterborneLow bioconcentration factor (BCF) canada.ca
Tris(2-butoxyethyl) phosphate (TBOEP)Daphnia magnaWaterborneSmallest accumulation potential among tested OPEs canada.ca
Triphenyl phosphate (TPHP)Daphnia magnaWaterborneSubstantial accumulation potential canada.ca
2-Ethylhexyl diphenyl phosphate (EHDPP)Fish food webDietaryBiomagnified with a trophic magnification factor (TMF) of 3.61 researchgate.netnih.gov

Further research is needed to determine the specific bioconcentration and biomagnification potential of this compound.

The ecotoxicity of organophosphate esters can vary significantly depending on their chemical structure, specifically the nature of the alkyl or aryl groups attached to the phosphate core tandfonline.com. Generally, chlorinated (Cl-OPEs) and aryl-OPEs tend to exhibit higher toxicity than alkyl-OPEs tandfonline.comnih.gov.

This compound is an alkyl-OPE. While this might suggest lower toxicity compared to its chlorinated or aryl counterparts, it is important to note that some alkyl-OPEs still exhibit significant environmental concerns tandfonline.com. For example, tris(2-butoxyethyl) phosphate (TBOEP) and tributyl phosphate (TNBP) are identified as typical high-risk OPEs despite being alkyl-OPEs tandfonline.com.

A comprehensive comparison of the ecotoxicity of this compound with other OPEs is currently lacking in the scientific literature. Such studies are essential for a more accurate risk assessment and for understanding its relative environmental impact.

Table 2: General Comparative Toxicity of Organophosphate Ester Classes

OPE ClassGeneral ToxicityExample Compounds
Chlorinated OPEs (Cl-OPEs)Generally higher toxicity tandfonline.comnih.govTris(1,3-dichloro-2-propyl) phosphate (TDCIPP), Tris(2-chloroethyl) phosphate (TCEP) tandfonline.com
Aryl-OPEsGenerally higher toxicity tandfonline.comnih.govTriphenyl phosphate (TPHP) tandfonline.com
Alkyl-OPEsGenerally lower toxicity, but with exceptions tandfonline.comTris(2-butoxyethyl) phosphate (TBOEP), Tributyl phosphate (TNBP) tandfonline.com

Specific comparative studies involving this compound are required to confirm its relative ecotoxicity.

Mechanisms of Environmental Impact

The environmental impact of this compound is determined by its interactions with biological systems at a molecular level.

Organophosphate esters can exert their toxic effects through various mechanisms, including interference with biological membranes and enzyme inhibition. Some OPEs are known to inhibit the activity of acetylcholinesterase (AChE), a critical enzyme in the nervous system of many organisms epa.govwho.int. Inhibition of AChE can lead to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects epa.gov. While this is a well-known mechanism for organophosphate insecticides, the potential for plasticizer OPEs like BEHP to inhibit AChE requires specific investigation.

Furthermore, studies have shown that OPEs can interact with proteins through non-covalent bonds, potentially altering their structure and function nih.gov. This could lead to the inhibition of enzymatic processes beyond just AChE pensoft.netnih.gov. The ability of BEHP to act as an antioxidant by scavenging free radicals suggests it can participate in and potentially disrupt biological redox reactions nih.gov.

A significant concern with many plasticizers is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects. Several organophosphate esters have been identified as emerging endocrine disruptors tandfonline.com.

Studies on aryl-OPEs have shown that they can exhibit antagonistic effects on various hormone receptors, including estrogen, androgen, and thyroid hormone receptors nih.govnih.gov. For example, 2-ethylhexyl diphenyl phosphate (EHDPP) has been shown to target the mineralocorticoid receptor nih.gov. While BEHP is an alkyl-OPE, the potential for endocrine disruption cannot be ruled out without specific studies. The metabolite of a related compound, mono-(2-ethylhexyl) phthalate (MEHP), has been identified as a selective modulator of the peroxisome proliferator-activated receptor γ (PPARγ), which is involved in adipogenesis and obesity nih.gov. This highlights the importance of also considering the endocrine-disrupting potential of BEHP's metabolites.

Degradation Products and Their Environmental Contribution

The environmental degradation of this compound (BEHP) can lead to the formation of several products, each with its own environmental footprint. The primary degradation pathway for many organophosphorus compounds involves hydrolysis and oxidation.

Under certain conditions, BEHP can hydrolyze to form 2-ethylhexanol and phosphorous acid . Further oxidation of phosphorous acid can yield phosphoric acid . In some environments, particularly under anaerobic conditions, the degradation of related compounds like bis(2-ethylhexyl) phthalate (DEHP) has been studied, providing insights into potential pathways for BEHP. For instance, the degradation of DEHP involves hydrolysis to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol . nih.gov Subsequently, 2-ethylhexanol can be further broken down. nih.gov While BEHP and DEHP are different compounds, the degradation of the 2-ethylhexyl chain is a common feature.

The combustion of materials containing this compound can release carbon dioxide (CO2) and phosphorus oxides (POx) . scbt.com

It is important to note that while some degradation products may be less harmful than the parent compound, others can also pose environmental risks. The ultimate environmental contribution of these degradation products depends on their persistence, mobility, and toxicity in various environmental compartments.

Environmental Monitoring and Regulatory Considerations

The detection and quantification of this compound and related compounds in environmental matrices such as water, soil, and air are crucial for assessing environmental contamination and exposure. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a common method for the determination of related compounds like bis(2-ethylhexyl) phthalate (DEHP) in water samples. hitachi-hightech.comresearchgate.net This technique can be combined with direct on-column preconcentration to achieve low detection limits. researchgate.net For instance, a developed HPLC method demonstrated a limit of detection of 0.1 µg/L and a limit of determination of 0.3 µg/L for DEHP in surface water and atmospheric precipitations. researchgate.net Another study using HPLC coupled with an ultraviolet (UV) detector established detection limits of 3 ppm for DEHP and 2 ppm for its metabolite, MEHP. ilacadofsci.com

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the sensitive and high-resolution separation and quantification of phthalates and other organic compounds in various environmental matrices. researchgate.net For the analysis of bis(2-ethylhexyl) hydrogen phosphate in wastewater, a colorimetric method involving the formation of an adduct with methyl violet has been described. nih.gov

The table below summarizes some of the analytical methods used for the detection of related compounds in environmental samples.

Table 1: Analytical Methods for the Detection of Related Compounds

Analytical Technique Matrix Target Analyte Limit of Detection (LOD) / Limit of Quantitation (LOQ) Reference
High-Performance Liquid Chromatography (HPLC) with direct on-column preconcentration Surface water, atmospheric precipitations Bis(2-ethylhexyl) phthalate (DEHP) LOD: 0.1 µg/L, LOQ: 0.3 µg/L researchgate.net
High-Performance Liquid Chromatography (HPLC) with UV detection Water Bis(2-ethylhexyl) phthalate (DEHP) LOD: 3 ppm ilacadofsci.com
High-Performance Liquid Chromatography (HPLC) with UV detection Water Mono(2-ethylhexyl) phthalate (MEHP) LOD: 2 ppm ilacadofsci.com

The environmental risk assessment of this compound and its analogs involves evaluating their potential to cause adverse effects in the environment. This assessment considers factors such as their persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms. This compound is considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

Regulatory frameworks and management strategies are in place to control the release of such chemicals into the environment. In Canada, for example, bis(2-ethylhexyl) phthalate (DEHP) is on the Priority Substances List under the Canadian Environmental Protection Act (CEPA), which necessitates an assessment of whether it is "toxic" to the environment or human health. canada.ca The management of these substances can involve developing regulations, guidelines, or codes of practice for their entire life cycle, from manufacturing to disposal. canada.ca

For accidental spills, containment is a primary management strategy to prevent environmental contamination. scbt.com Waste management authorities provide guidance on proper disposal, which may include recycling or consultation with the manufacturer. scbt.com It is crucial that all waste be handled in accordance with local, state, and federal regulations. scbt.com

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe also plays a significant role in managing the risks of chemicals like DEHP, often restricting their use in consumer products when concentrations exceed certain limits. cmatesting.org

Vii. Applications of Bis 2 Ethylhexyl Phosphite in Materials Science

Polymer Stabilization Mechanisms

The principal role of Bis(2-ethylhexyl) phosphite (B83602) in polymer stabilization is as a hydroperoxide decomposer. amfine.comresearchgate.net During the auto-oxidation of polymers, hydroperoxides (ROOH) are formed as initial products. researchgate.net These hydroperoxides can break down into highly reactive free radicals, such as alkoxy (RO•) and hydroxy (•OH) radicals, which propagate the degradation of the polymer chain. researchgate.net

Phosphite esters, including Bis(2-ethylhexyl) phosphite, intervene by reacting with and decomposing these hydroperoxides into non-radical, more stable species. researchgate.net This action prevents the formation of damaging free radicals, thus interrupting the degradation cycle. researchgate.net This mechanism classifies them as secondary antioxidants. researchgate.netjresm.org The stabilizing action of phosphites involves three primary mechanisms: oxidation by hydroperoxides, substitution by alkoxyl radicals, and hydrolysis, which can form acidic phosphorus compounds and phenols. researchgate.net

This compound is utilized in the thermal and light stabilization of various polymers, most notably in polyolefins and polyvinyl chloride (PVC). amfine.com During the processing and end-use of polymers, they are exposed to heat and light, which can initiate and accelerate degradation processes. taylorfrancis.com

In polyolefins, phosphite stabilizers are essential for preserving the material during melt processing. amfine.com They help to maintain the melt flow index (MFI), a measure of the polymer's flowability, which is crucial for processes like extrusion and injection molding. specialchem.com

In PVC, thermal degradation primarily occurs through dehydrochlorination, where hydrogen chloride (HCl) is released, leading to the formation of conjugated double bonds (polyenes). jresm.orgredalyc.org This process causes discoloration and embrittlement of the material. jresm.org Stabilizers like this compound can neutralize the released HCl and react with unstable sites in the polymer chain to prevent further degradation. jresm.org The presence of a plasticizer can influence the degradation process by affecting the diffusion of HCl. redalyc.org Some phosphite products also contribute to the long-term thermal and light stability of the final plastic articles. amfine.com

The degradation of polymers can lead to the formation of various byproducts, including aldehydes, which can affect the material's properties and safety. While specific data on the direct reduction of aldehyde content by this compound is not extensively detailed in the provided research, its primary function is to prevent the initial degradation reactions that lead to the formation of such byproducts.

Structure-Activity Relationships in Polymer Stabilization

The structure of the organic ligands attached to the phosphorus atom plays a critical role in the performance of a phosphite stabilizer. researchgate.net The antioxidative action of phosphites is dependent on their structure, the polymer they are stabilizing, and the aging conditions. researchgate.net

Phosphites containing substituents that can form stable, non-propagating species during processing, such as hindered phenols, can also act through a chain-terminating mechanism. researchgate.net The ability of the phosphite to release these chain-terminating species is governed by the stability and steric size of the substituents, as well as their influence on the electron density at the phosphorus atom. researchgate.net Research has shown that the consumption rates of phosphites are often proportional to their performance as stabilizers. researchgate.net

The combination of different structural elements, such as phenols, phosphites, and hindered amine light stabilizers (HALS) into a single polyfunctional antioxidant molecule can lead to new stabilizing properties and intramolecular synergistic effects. researchgate.net

Hydrolytic stability is a critical property for phosphite antioxidants, as they can be sensitive to moisture. researchgate.net Hydrolysis of phosphites can have two major consequences: it can create handling issues by making the product sticky, and it can potentially lead to a loss in the antioxidant's performance. researchgate.net The hydrolysis process can be influenced by the physical form of the additive package and the chemical nature of any co-additives. researchgate.net

Interestingly, the hydrolysis of a phosphite does not always result in a decrease in performance. researchgate.net In some cases, it can even enhance processing stability, depending on the hydrolysis mechanism. researchgate.net Testing for hydrolytic stability can be done by exposing the phosphite compound to high humidity and temperature and then measuring the increase in acid value over time. A lower acid value generally indicates better hydrolytic stability. google.com

The table below shows an example of how the hydrolytic stability of different phosphite compounds can be evaluated by measuring their acid value after exposure to a humid environment.

Time (hours)Example 1 (Acid Value mgKOH/g)Example 2 (Acid Value mgKOH/g)Comparative Example 1 (Acid Value mgKOH/g)Comparative Example 2 (Acid Value mgKOH/g)
00.030.030.030.03
80.030.030.050.06
160.030.030.090.11
240.040.040.150.18
320.040.040.230.27
400.050.050.340.39
480.050.050.460.52
This table is for illustrative purposes and is based on the methodology described in the source. google.com

Other Material Applications

This compound, a member of the dialkyl hydrogen phosphite family, serves as an important additive in industrial and automotive lubricants. Its primary function is to enhance the anti-wear and, to some extent, anti-corrosion properties of base oils and formulated lubricants. The efficacy of dialkyl phosphites as lubricant additives is influenced by the structure and length of their alkyl chains. researchgate.net These compounds function by interacting with metal surfaces under conditions of high pressure and temperature that occur at the points of contact between moving parts.

The mechanism of action involves the thermal or tribochemical decomposition of the phosphite at the lubricated interface. This decomposition leads to the formation of a protective, phosphate-based film on the metal surface. This boundary film, often composed of iron phosphates and polyphosphates, acts as a sacrificial layer that is more easily sheared than the underlying metal. mdpi.com By preventing direct metal-to-metal contact, this film significantly reduces friction and minimizes adhesive wear, thereby extending the operational life of mechanical components.

Research into related organophosphorus compounds provides insight into this protective mechanism. For instance, studies on the closely related bis(2-ethylhexyl) phosphate (B84403) (BEHP) have shown that it can react with steel surfaces in the presence of water to form a layer of iron (III) phosphate. This resulting phosphate layer demonstrates notable resistance to corrosion when exposed to seawater, indicating the formation of a cohesive barrier against corrosive agents. nih.gov While effective as anti-wear agents, some acid phosphite compounds can exhibit corrosivity (B1173158) towards certain metals, such as copper, a factor that is managed in formulations by combining them with other additives like neutral phosphites. google.com

The performance of such additives is typically quantified using standardized tribological tests, which measure parameters like the wear scar diameter on test balls. The data below illustrates the typical anti-wear performance of an organic anti-wear/friction modifier (OAW-FM) additive compared to a standard zinc dialkyldithiophosphate (ZDDP) and their synergistic combination in a base oil, demonstrating the significant reduction in wear that can be achieved.

Table 1: Illustrative Anti-Wear Performance of Organophosphorus Additives

Data from Falex Four-Ball testing showing a synergistic effect. Note: The OAW-FM is a representative organic ashless anti-wear friction modifier, and ZDDP is a conventional additive. This data illustrates the typical performance of such additives.

Additive Composition (in Group II 5W-20 Oil)Average Wear Scar Diameter (mm)
Base Oil (No Additive)0.79
1.0% wt. ZDDP (0.1% P)0.48
1.0% wt. OAW-FM (e.g., Naugalube 810)0.49
0.5% wt. ZDDP + 0.5% wt. OAW-FM0.37

Source: LUBE Magazine, No. 85, June 2008. lube-media.com

While this compound is primarily recognized for its role as a lubricant additive and chemical intermediate, its potential surfactant properties are less documented in scientific literature. However, its molecular structure, featuring two long, nonpolar 2-ethylhexyl chains and a polar phosphite headgroup, is characteristic of an amphiphilic molecule. This structure suggests a capacity for surface activity and self-assembly in solution.

Significant research has been conducted on the closely related phosphate analogue, Bis(2-ethylhexyl) phosphoric acid (HDEHP or DEHPA), which is a widely used surfactant and extractant in hydrometallurgy. HDEHP is well-known for its ability to form stable, nanometric aggregates called reverse micelles (or water-in-oil microemulsions) in non-aqueous solvents like n-heptane. pku.edu.cnresearchgate.net These reverse micelles consist of a hydrophilic core, which can solubilize water and metal ions, surrounded by a shell of HDEHP molecules with their hydrophobic tails extending into the organic solvent. pku.edu.cnresearchgate.net

The formation and stability of these aggregates are central to their application in solvent extraction, where they facilitate the transfer of metal ions from an aqueous phase to an organic phase. researchgate.net Studies have characterized the structure and behavior of these micelles, revealing that their size and shape can change based on factors like the concentration of the extractant and the amount of water or metal ions loaded into the organic phase. pku.edu.cn For example, research has shown that thorium-complexed HDEHP can form rod-like reversed micelles that can entangle and transform into worm-like structures, leading to a significant increase in the viscosity of the organic phase. pku.edu.cn The critical micelle concentration (CMC)—the concentration above which micelles begin to form—has been determined for some metallic salts of HDEHP, confirming its surfactant behavior.

Although this research focuses on the phosphate analogue, it provides a strong indication of the potential interfacial behavior for this class of organophosphorus compounds. The principles of amphiphilic self-assembly suggest that this compound could exhibit similar, albeit not identical, surfactant and micelle-forming properties.

Table 2: Micelle Formation Data for a Bis(2-ethylhexyl) Phosphate Compound

This table presents findings on the micelle-forming properties of a metallic salt of the phosphate analogue of this compound, illustrating the surfactant capabilities of this molecular structure.

Compound/SystemProperty MeasuredFindingSolvent
Thorium(IV) bis(2-ethylhexyl) phosphateCritical Micelle Concentration (CMC)0.12 mmol dm⁻³n-Heptane
Thorium(IV) bis(2-ethylhexyl) phosphateAggregate StructureRod-like reversed micellesn-Heptane

Source: Transforming from rodlike to wormlike morphology. pku.edu.cn

Viii. Biochemical Interactions and Metabolomic Studies of Bis 2 Ethylhexyl Phosphite

In Vitro Biochemical Investigations

The study of Bis(2-ethylhexyl) phosphite (B83602) at a biochemical level explores its fundamental interactions with cellular components like membranes and enzymes, the mechanisms by which it may inhibit enzymatic functions, and its metabolic transformation within cells.

Bis(2-ethylhexyl) phosphite, as an organophosphorus ester, interacts with biological systems primarily through enzymatic processes. Like other organophosphates, it is subject to metabolism by a range of enzymes. Key enzyme families involved in the metabolism of such compounds include esterases (such as carboxylesterases and paraoxonase-1) and cytochrome P450 (CYP) oxidases nih.govresearchgate.netneptjournal.com. These enzymes are crucial for both the detoxification and, in some cases, the bioactivation of organophosphorus compounds neptjournal.com.

The initial metabolic step for an ester like this compound is typically hydrolysis, catalyzed by esterases found in plasma and tissues, which cleaves the ester bonds nih.gov. This process breaks down the parent compound into smaller, more water-soluble molecules. The lipophilic nature of the 2-ethylhexyl side chains likely facilitates the compound's interaction with and passage through lipid-rich biological membranes. This is supported by its application in supported liquid membranes (SLMs) for the purpose of extracting other substances from biological fluids like human plasma, a process which relies on its membrane-interactive properties chemicalbook.com.

Organophosphorus compounds are well-known for their capacity to inhibit enzyme activity, and this compound falls within this class. The primary and most studied mechanism of toxicity for this group is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition occurs via phosphorylation, where the organophosphorus molecule covalently bonds to a serine residue in the enzyme's active site, rendering it non-functional icm.edu.plwikipedia.orgwikipedia.org. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve signals wikipedia.org.

Beyond AChE, other enzymes are also targets. In vitro studies on various organophosphate esters (OPEs) have demonstrated significant inhibitory effects on carboxylesterases in rat liver microsomes nih.gov. Research on compounds structurally related to BEHP, such as 2-ethylhexyl diphenyl phosphate (B84403) and tris(2-ethylhexyl) phosphate, shows they can be potent carboxylesterase inhibitors nih.gov. The mechanism for some OPEs has been identified as non-competitive inhibition nih.gov.

A separate inhibitory mechanism involves non-covalent interactions. Studies have shown that some organophosphate esters can bind to proteins, such as protein GB1, through hydrogen bonds and van der Waals forces. This binding can alter the protein's secondary structure, effectively deforming it and blocking enzymatic access to its active sites, thus inhibiting processes like proteolysis nih.gov.

Table 1: Summary of Potential Enzyme Inhibition Mechanisms by Organophosphorus Esters

Inhibition Mechanism Target Enzyme(s) Description of Interaction Reference(s)
Covalent Inhibition (Phosphorylation) Acetylcholinesterase (AChE) The phosphorus center of the compound forms a stable covalent bond with the serine residue in the enzyme's active site, blocking its normal function. icm.edu.plwikipedia.orgwikipedia.org
Non-Competitive Inhibition Carboxylesterases The inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its activity. nih.gov

| Non-Covalent Interaction | Various Proteins (e.g., Protein GB1) | Binding via hydrogen bonds and van der Waals forces induces conformational changes in the protein, hindering substrate access to the active site. | nih.gov |

At the cellular level, exposure to this compound can lead to inflammatory responses nih.gov. Systemic effects observed in animal studies, such as somnolence and convulsions, point to interactions with the central nervous system, consistent with the known neurotoxic potential of organophosphates chemicalbook.com.

The metabolism of organophosphorus compounds is a multi-phase process.

Phase I Metabolism: This phase involves the initial breakdown of the parent compound. For this compound, this primarily involves hydrolysis by esterases to cleave one or both of the 2-ethylhexyl ester linkages. This results in the formation of mono(2-ethylhexyl) phosphite and 2-ethylhexanol. Oxidation, often mediated by cytochrome P450 enzymes, is another key Phase I reaction nih.govresearchgate.netmdpi.com. Organophosphites can be oxidized to their organophosphate analogs wikipedia.org.

Phase II Metabolism: The metabolites from Phase I, which are now more hydrophilic, undergo conjugation reactions. In this phase, they are combined with endogenous molecules like glucuronic acid or glutathione (B108866), a process catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs) researchgate.net. This step further increases their water solubility, facilitating their excretion from the body, primarily through urine researchgate.nethres.ca.

Metabolomic Profiling and Biomarker Identification

Metabolomics allows for the systematic identification of metabolites in biological fluids, which can serve as fingerprints of chemical exposure.

The metabolism of organophosphorus pesticides, including esters like BEHP, results in the formation of characteristic metabolites that can be detected in biological samples, particularly urine nih.gov. The primary metabolites are typically dialkyl phosphates (DAPs), which are non-specific markers derived from the core structure of the parent compounds mdpi.com.

For this compound, the metabolic pathway would involve the stepwise hydrolysis of the two ethylhexyl ester groups. The key metabolites expected to be found in urine would include:

Mono(2-ethylhexyl) phosphite (MEHPp): The product of the first hydrolysis step.

Phosphorous Acid: The inorganic final product after both ester groups are cleaved.

2-Ethylhexanol (2-EH): Released during hydrolysis and subsequently metabolized through its own oxidative pathways.

Dialkyl Phosphates (DAPs): While BEHP is a phosphite, its metabolites can be oxidized to phosphates. Therefore, diethyl phosphate (DEP) and its related compounds are among the common DAPs measured in biomonitoring studies for organophosphorus exposure mdpi.comnih.gov.

The common family of dialkyl phosphate metabolites detected in human urine following exposure to various organophosphorus compounds is summarized in the table below.

Table 2: Common Dialkyl Phosphate (DAP) Metabolites Used for Biomonitoring

Metabolite Abbreviation Full Chemical Name Parent Compound Class Reference(s)
DMP Dimethyl phosphate Dimethyl-substituted OPs mdpi.comnih.gov
DMTP Dimethyl thiophosphate Dimethyl-substituted OPs mdpi.comnih.gov
DMDTP Dimethyl dithiophosphate (B1263838) Dimethyl-substituted OPs nih.gov
DEP Diethyl phosphate Diethyl-substituted OPs mdpi.comnih.gov
DETP Diethyl thiophosphate Diethyl-substituted OPs mdpi.comnih.gov

| DEDTP | Diethyl dithiophosphate | Diethyl-substituted OPs | nih.gov |

The detection and quantification of metabolites in biological samples is a cornerstone of assessing human exposure to chemicals.

Urinary Metabolites: The measurement of urinary dialkyl phosphate (DAP) metabolites is a widely used and effective method for biomonitoring organophosphate exposure in both occupational and general populations icm.edu.plnih.govmdpi.com. Although these metabolites are not specific to a single parent compound, their presence provides a reliable indication of cumulative exposure to this class of chemicals mdpi.com.

Protein Adducts: More persistent biomarkers can be formed when organophosphates or their metabolites covalently bind to proteins in the blood, such as butyrylcholinesterase (BChE) and albumin medved.kiev.uanih.gov. These "adducts" have a much longer half-life than urinary metabolites because they remain in circulation for the lifespan of the protein nih.gov. Their detection can provide a longer-term window of exposure, stretching from weeks to months nih.gov.

Enzyme Activity: As an indicator of biological effect, the activity of enzymes like acetylcholinesterase and butyrylcholinesterase can be measured. A reduction in the activity of these enzymes is a well-established biomarker of effect following organophosphate exposure icm.edu.plmedved.kiev.ua.

Toxicological Pathways and Molecular Targets

The toxicological pathways of this compound are not well-established. General safety data indicates that it is considered a hazardous substance that can cause irritation to the eyes, skin, and respiratory system. scbt.comsigmaaldrich.compfaltzandbauer.com Ingestion may lead to health damage, particularly in individuals with pre-existing organ damage, such as to the liver or kidneys. scbt.com

Specific studies detailing the interference of this compound with energy metabolism and steroid hormone synthesis are limited. However, extensive research on the structurally similar compound, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), has revealed significant disruptive effects on these critical biological processes. These findings may suggest potential, though unconfirmed, pathways of toxicity for BEHP.

Research on DEHP and MEHP has demonstrated their capacity to interfere with mitochondrial function, a key hub for energy metabolism. These compounds have been shown to induce alterations in the mitochondrial membrane potential, promote the generation of reactive oxygen species (ROS), and activate caspases, which are key enzymes in the apoptotic process. nih.gov MEHP, in particular, has been found to potentiate mitochondrial-derived oxidative stress and perturb bioenergetic processes in brain endothelial cells. nih.gov Such disruptions in mitochondrial function can lead to cellular damage and have been linked to the broader toxic effects of these phthalates.

In the context of steroid hormone synthesis, both DEHP and MEHP have been identified as endocrine-disrupting chemicals. illinois.edu Studies have shown that they can inhibit the production of key steroid hormones. For instance, in murine antral follicles, both DEHP and MEHP were found to decrease the levels of androstenedione (B190577) and testosterone. illinois.edu Furthermore, high doses of DEHP and all tested doses of MEHP led to a reduction in estradiol (B170435) levels. illinois.edu The mechanism for this inhibition appears to be the targeting of upstream hormones in the steroidogenic pathway. illinois.edu Other research has indicated that DEHP can diminish FSH-stimulated estradiol and progesterone (B1679170) production in human granulosa cells by affecting the cAMP and ERK1/2 signaling pathways. nih.gov Another organophosphate flame retardant, 2-Ethylhexyl diphenyl phosphate (EHDPP), has also been shown to disrupt adrenal steroidogenesis by upregulating the expression of key genes involved in hormone production. nih.gov

It is crucial to reiterate that these findings are for DEHP, MEHP, and EHDPP, and while they highlight potential mechanisms of toxicity for structurally related compounds, dedicated research is required to determine if this compound exhibits similar effects.

General toxicological information suggests that this compound has the potential for organ-specific toxicity. It is classified as an irritant to the skin, eyes, and respiratory system. scbt.comsigmaaldrich.compfaltzandbauer.com Inhalation may lead to respiratory tract irritation, and prolonged or repeated exposure could result in airway diseases. scbt.com While ingestion is not thought to be acutely harmful in small doses, it may cause damage to individuals with pre-existing liver or kidney conditions. scbt.com Entry into the bloodstream through cuts or abrasions could also lead to systemic injury. scbt.com

The specific molecular mechanisms of cellular damage induced by this compound are not well-documented. However, studies on its structural analog, MEHP, have provided insights into potential pathways of cellular damage. MEHP has been shown to induce ROS-dependent autophagic cell death in human vascular endothelial cells. nih.gov This process involves an increase in the number of autophagosomes and is dependent on the generation of reactive oxygen species. nih.gov Furthermore, exposure to MEHP has been linked to the induction of apoptosis in human lymphoblast cells, characterized by alterations in mitochondrial membrane potential and the activation of caspases 3 and 7. nih.gov

The following table summarizes the potential organ-specific toxicity and cellular damage associated with this compound, with the understanding that much of the detailed mechanistic information is inferred from studies on related compounds.

Organ/System Potential Effect Supporting Evidence/Inference
Respiratory System Irritation, potential for lung damage with prolonged exposure. scbt.comDirect toxicological data for BEHP indicates it is a respiratory irritant. scbt.comsigmaaldrich.compfaltzandbauer.com
Skin Irritation and inflammation. scbt.comClassified as a skin irritant. scbt.comsigmaaldrich.compfaltzandbauer.com
Eyes Irritation. scbt.comClassified as an eye irritant. scbt.comsigmaaldrich.compfaltzandbauer.com
Liver Potential for damage, especially with pre-existing conditions. scbt.comInferred from general toxicity data for BEHP. scbt.com
Kidneys Potential for damage, especially with pre-existing conditions. scbt.comInferred from general toxicity data for BEHP. scbt.com
Cellular Level Induction of apoptosis and autophagy.Inferred from studies on the related compound MEHP, which show these effects. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of bis(2-ethylhexyl) phosphite that influence its application in membrane-based extraction systems?

  • Answer : this compound exhibits a high logP value of 7.758, indicating strong hydrophobicity, which makes it suitable as a supported liquid membrane (SLM) in electromembrane extraction (EME) . Its solubility in organic solvents (e.g., dichloromethane, hexane) facilitates membrane preparation, while its low water solubility minimizes leakage during extraction . These properties enable efficient partitioning of polar basic drugs from aqueous phases (e.g., plasma) into the organic membrane .

Q. How is this compound synthesized, and what purity criteria are critical for research applications?

  • Answer : The compound is typically synthesized via esterification of phosphorous acid with 2-ethylhexanol. Key purity criteria include:

  • Residual solvent levels : Ensure <0.1% via GC-FID .
  • Phosphite ester content : Verify >95% purity using 31^{31}P NMR or LC-MS .
    Contaminants like unreacted alcohol or acidic byproducts can interfere with membrane stability in EME .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Handle in a fume hood due to potential vapor release .
  • Storage : Store in sealed containers away from oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical methods are recommended for quantifying this compound in environmental or biological matrices?

  • Answer :

Matrix Method LOD Reference
WaterGC-MS2 ng/L
PlasmaLC-UV0.5 µg/mL
Solid-phase extraction (SPE) with C18 cartridges is often used for pre-concentration .

Advanced Research Questions

Q. How can experimental parameters be optimized for this compound-based electromembrane extraction (EME) of polar drugs?

  • Answer : Key parameters include:

  • Voltage : 50–200 V to balance extraction efficiency and membrane stability .
  • pH : Adjust donor phase to pH 3–5 (ionization suppression) and acceptor phase to pH 1–2 (analyte protonation) .
  • Membrane thickness : 10–50 µm (thinner membranes enhance mass transfer but reduce durability) .
    Contradictions in extraction efficiency across studies often arise from differences in membrane composition or voltage gradients .

Q. What mechanisms underlie the extreme-pressure (EP) performance of this compound in tribological applications?

  • Answer : The compound forms tribofilms via adsorption on metal surfaces, reducing wear through:

  • Chemical bonding : Phosphite groups react with iron oxides to create iron phosphates .
  • Thermal stability : Decomposes at >200°C, releasing phosphorus species that prevent adhesive wear .
    Conflicting data on wear rates may stem from variations in load/speed conditions or additive synergies (e.g., with ZDDP) .

Q. How does molecular structure influence the environmental persistence of this compound?

  • Answer : The branched alkyl chains (2-ethylhexyl groups) confer resistance to hydrolysis and microbial degradation, leading to:

  • Half-life in water : ~60 days under aerobic conditions .
  • Bioaccumulation : LogKow_{ow} = 7.758 suggests moderate bioaccumulation potential, but limited toxicity to aquatic organisms (EC50_{50} >100 mg/L) .
    Degradation pathways include photolysis (UV exposure) and oxidation by hydroxyl radicals .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Answer : Discrepancies arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies:

  • Standardized testing : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) .
  • Metabolite profiling : Identify hydrolytic products (e.g., 2-ethylhexanol) that may contribute to toxicity .
    Recent studies suggest low acute toxicity (LD50_{50} >2000 mg/kg in rats) but recommend chronic exposure studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.